molecular formula C6H12O5S B3056020 Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- CAS No. 68331-44-2

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-

Cat. No.: B3056020
CAS No.: 68331-44-2
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-RXMQYKEDSA-N
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Description

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- (CAS RN: Refer to for MDL number) is a chiral ester derivative of propanoic acid. Its structure features a methylsulfonyloxy (-OSO₂CH₃) group at the second carbon of the propanoate backbone and an ethyl ester moiety. The (R)-enantiomer is specified, highlighting the importance of stereochemistry in its reactivity and applications. This compound is primarily used in organic synthesis as a reactive intermediate, leveraging the methylsulfonyl group as a leaving group in nucleophilic substitution reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369096
Record name Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68331-44-2
Record name Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or sulfonates.

Scientific Research Applications

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which then interacts with enzymes or receptors in biological systems. The sulfonate group can also participate in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Substituent Molecular Formula Key Applications Reactivity/Safety Notes
Target Compound () -OSO₂CH₃ (methylsulfonyloxy) C₇H₁₄O₅S Organic synthesis intermediate High reactivity due to -OSO₂CH₃; moderate toxicity (skin/eye irritant)
Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate () -O(tetrahydropyran) C₁₀H₁₈O₄ Protecting group in synthesis Stable under acidic conditions; low toxicity
Ethyl 2-hydroxypropanoate (Ethyl lactate, 97-64-3) () -OH (hydroxy) C₅H₁₀O₃ Solvent, food additive Biodegradable; low toxicity
Ethyl 2-(3-chlorophenoxy)propanoate (122674-94-6) () -O(C₆H₄Cl) (3-chlorophenoxy) C₁₁H₁₃ClO₃ Herbicide intermediate Moderate toxicity (oral, respiratory irritation)
Fenoxaprop-p ethyl ester () -O(benzoxazolyl-phenoxy) C₁₈H₁₆ClNO₅ Post-emergence herbicide High herbicidal activity; regulated toxicity
Ethyl 2-methyl-2-[(phenylthioxomethyl)thio]propanoate () -S(SCPh) (phenylthioxomethylthio) C₁₄H₁₈O₂S₂ Polymerization agent (RAFT agent) Air-sensitive; moderate toxicity

Reactivity and Functional Group Analysis

  • Methylsulfonyloxy Group : The target compound’s -OSO₂CH₃ group enhances electrophilicity, making it prone to nucleophilic attack. This contrasts with ethyl lactate’s -OH group, which participates in hydrogen bonding but lacks leaving-group ability .
  • Comparison with Fenoxaprop: Fenoxaprop’s benzoxazolyl-phenoxy substituent confers herbicidal activity by inhibiting acetyl-CoA carboxylase in grasses. The methylsulfonyl group in the target compound lacks this biological targeting but offers synthetic versatility .
  • Thermal Decomposition: Ethyl propanoate derivatives, such as those in , undergo unimolecular decomposition. The target compound’s -OSO₂CH₃ group may decompose to release SO₂ or CH₃SO₃H, unlike ethyl lactate, which forms lactic acid .

Biological Activity

Chemical Identification
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- is a chiral compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure includes a methylsulfonyl group, which may influence its biological activity.

Chemical Structure
The chemical formula for this compound is C5H12O4SC_5H_{12}O_4S, and its IUPAC name is ethyl (R)-2-[(methylsulfonyl)oxy]propanoate. The presence of the methylsulfonyl group is significant for its biological interactions.

Mechanistic Insights

Research indicates that compounds with sulfonyl groups can exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanism of action for propanoic acid derivatives often involves the modulation of enzyme activity or interaction with cellular receptors.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study explored the antimicrobial properties of various propanoic acid derivatives, finding that those with sulfonyl modifications exhibited enhanced activity against Gram-positive bacteria. The presence of the methylsulfonyl group appears to increase membrane permeability, facilitating bacterial cell lysis .
  • Anti-inflammatory Effects
    Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases. The exact pathways involved may include inhibition of NF-kB signaling and modulation of COX-2 expression .
  • Toxicological Profile
    Toxicity assessments indicate that while propanoic acid derivatives are generally well-tolerated, high doses can lead to respiratory irritation and other adverse effects. Studies have established a no-observed-adverse-effect level (NOAEL) for inhalation exposure at 200 mg/m³ in animal models .

Pharmacokinetics

The compound is absorbed readily via oral and dermal routes. Animal studies show rapid metabolism into lactic acid and ethanol, which are less toxic than the parent compound .

Data Tables

Property Value
Molecular FormulaC₅H₁₂O₄S
Molecular Weight164.21 g/mol
SolubilitySoluble in water
LD50 (oral, rats)5000–8200 mg/kg
NOAEL (inhalation)200 mg/m³

Q & A

Basic Question: What are the recommended synthetic routes for preparing enantiomerically pure (R)-2-[(methylsulfonyl)oxy]propanoic acid ethyl ester?

Methodological Answer:
The synthesis of (R)-configured esters often involves stereoselective reactions or resolution techniques. For example, chiral starting materials like (R)-lactic acid derivatives can be functionalized via sulfonation. A plausible route involves:

Sulfonation of (R)-2-hydroxypropanoic acid ethyl ester using methylsulfonyl chloride under controlled conditions (e.g., in dichloromethane with a base like pyridine to scavenge HCl).

Purification via column chromatography or recrystallization to isolate the (R)-enantiomer .

Key parameters:

  • Temperature control (0–5°C) to minimize racemization.
  • Use of anhydrous conditions to prevent hydrolysis of the sulfonate group.

Advanced Question: How does the (R)-configuration influence the herbicidal activity of this compound compared to its (S)-enantiomer?

Methodological Answer:
The (R)-enantiomer is often biologically active in agrochemicals due to stereospecific enzyme interactions. For example, in fenoxaprop-p ethyl (a structurally related herbicide), the (R)-form inhibits acetyl-CoA carboxylase in grasses, while the (S)-enantiomer is inactive. To compare enantiomers:

Synthesize both enantiomers using chiral catalysts or enzymatic resolution .

Conduct bioassays on model plants (e.g., Lolium multiflorum) to measure inhibition of growth or enzyme activity.

Analyze results using ANOVA to confirm enantioselective activity (expected EC₅₀ differences of 10–100×) .

Basic Question: What analytical techniques are critical for confirming the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10) mobile phase. Retention times differentiate (R) and (S) forms .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards.
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies in toxicity studies (e.g., oral vs. dermal LD₅₀) may arise from impurities or stereochemical variability. To address this:

Re-evaluate purity : Perform GC-MS or HPLC to quantify impurities (e.g., residual sulfonyl chloride).

Conduct species-specific assays : Test on both rodents (OECD 423) and zebrafish embryos (OECD 236) to compare metabolic pathways.

Apply read-across models : Use data from structurally similar esters (e.g., methylsulfonyl derivatives) to fill gaps .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:
Based on analogous sulfonate esters (Category 2 skin/eye irritants):

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Question: What computational methods predict the degradation pathways of this compound in soil?

Methodological Answer:

DFT calculations (e.g., Gaussian 16): Model hydrolysis mechanisms under acidic/alkaline conditions. The sulfonate group likely undergoes nucleophilic attack by water.

Molecular docking : Simulate interactions with soil enzymes (e.g., esterases) to predict metabolites.

Validate experimentally : Use LC-MS/MS to detect predicted degradation products (e.g., 2-hydroxypropanoic acid) in soil microcosms .

Basic Question: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze by HPLC for decomposition (e.g., ester hydrolysis).
  • Light sensitivity : Expose to UV (300–400 nm) and monitor absorbance changes. Sulfonate esters often degrade via photolytic cleavage .

Advanced Question: What strategies optimize the yield of this compound in scalable synthesis?

Methodological Answer:

  • Continuous flow reactors : Improve mixing and heat transfer during sulfonation (residence time: 10–20 min at 25°C).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • DoE (Design of Experiments) : Vary molar ratios (e.g., 1.1 eq methylsulfonyl chloride) and solvent polarity (e.g., THF vs. DCM) to identify optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Reactant of Route 2
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Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-

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